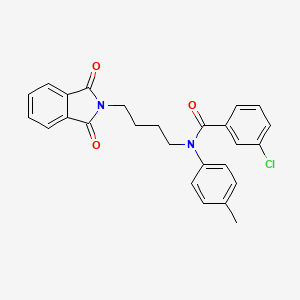

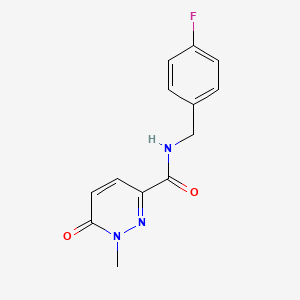

![molecular formula C19H20N6O2 B2752925 6-[5-(6-Ethoxypyridazine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415455-92-2](/img/structure/B2752925.png)

6-[5-(6-Ethoxypyridazine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the Paal–Knorr reaction, which involves the condensation of amines with diketones, is commonly used to synthesize pyrrole derivatives . Additionally, the protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring systems, including a pyrrole ring and a pyridine ring. Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom, while pyridine is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents used. For example, the protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, showcasing the process of generating compounds with potential antimicrobial and antioxidant activities. This research involved molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies, suggesting these compounds' potential in drug discovery and development (Flefel et al., 2018).

Heterocyclic β-Enaminonitriles Synthesis

Gaber, Sherif, and Abu-Shanab (2005) contributed to the field by synthesizing new versatile enaminonitrile-type building blocks, leading to the creation of derivatives with pyrazole, pyrimidine, and pyridine rings. This study underscores the importance of these compounds in developing new chemical entities with potential therapeutic applications (Gaber, Sherif, & Abu-Shanab, 2005).

Chemical Transformations of Pyridine Derivatives

Ibrahim and El-Gohary (2016) focused on the chemical reactivity of 6-methylchromone-3-carbonitrile towards nucleophilic reagents, demonstrating the synthesis of various heterocyclic systems. This research highlights the versatility of pyridine derivatives in generating complex chemical structures with potential applications in drug design and material science (Ibrahim & El-Gohary, 2016).

Antimicrobial Activity of Pyridine Derivatives

Bogdanowicz et al. (2013) investigated the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives. This study provides valuable insights into the antimicrobial potential of these compounds, suggesting their utility in developing new antibacterial agents (Bogdanowicz et al., 2013).

Ultrasound-Assisted Synthesis for Corrosion Inhibition

Dandia et al. (2013) utilized ultrasound-assisted synthesis to create pyrazolopyridine derivatives, examining their effects as corrosion inhibitors for mild steel in acidic conditions. This study demonstrates the application of pyridine derivatives in industrial and engineering fields, offering solutions to corrosion challenges (Dandia et al., 2013).

properties

IUPAC Name |

6-[5-(6-ethoxypyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2/c1-2-27-18-6-4-16(22-23-18)19(26)25-11-14-9-24(10-15(14)12-25)17-5-3-13(7-20)8-21-17/h3-6,8,14-15H,2,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNJDPRBCAIWKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[5-(6-Ethoxypyridazine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

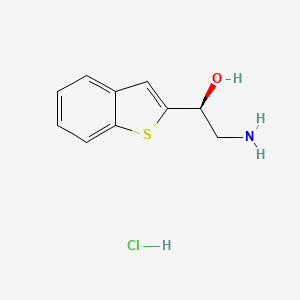

![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2752842.png)

![2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine](/img/structure/B2752848.png)

![N-(3-chlorobenzyl)-2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752850.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2752852.png)

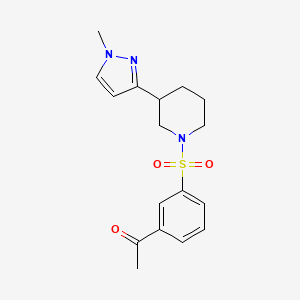

![N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2752857.png)

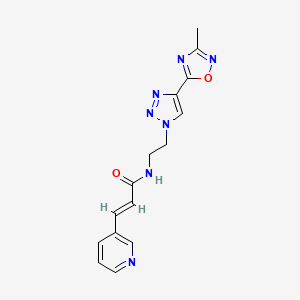

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2752860.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2752862.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B2752863.png)